Siphonoside

Description

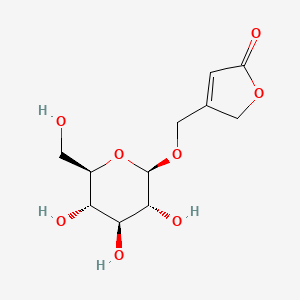

Siphonoside is a glycoside compound characterized by its unique structural framework, which includes a sugar moiety linked to a triterpenoid aglycone. While the exact biosynthesis pathway of this compound remains under investigation, its structural complexity and stereochemical features distinguish it from other glycosides. Key studies highlight its stability in acidic environments and selective binding affinity to cellular receptors, making it a candidate for targeted drug delivery systems .

Properties

CAS No. |

80904-74-1 |

|---|---|

Molecular Formula |

C11H16O8 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2H-furan-5-one |

InChI |

InChI=1S/C11H16O8/c12-2-6-8(14)9(15)10(16)11(19-6)18-4-5-1-7(13)17-3-5/h1,6,8-12,14-16H,2-4H2/t6-,8-,9+,10-,11-/m1/s1 |

InChI Key |

RFYIYNSPOHSDFY-WVTGURRWSA-N |

SMILES |

C1C(=CC(=O)O1)COC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1C(=CC(=O)O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1C(=CC(=O)O1)COC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

siphonoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Structural Flexibility: Unlike Ginsenoside Rg3, this compound’s oleanane backbone allows for greater conformational adaptability, enhancing receptor interactions .

- Solubility Limitations: this compound’s moderate solubility restricts its bioavailability compared to Hederacoside C, necessitating formulation enhancements like nanoencapsulation .

- Selectivity: this compound exhibits higher specificity for COX-2 over COX-1 (selectivity ratio: 15:1), reducing off-target effects common in nonsteroidal anti-inflammatory drugs (NSAIDs) .

Functional Comparison with Pharmacologically Analogous Compounds

This compound’s functional parallels to Betulinic Acid (a pentacyclic triterpene) and Escin (a saponin) are notable:

| Parameter | This compound | Betulinic Acid | Escin |

|---|---|---|---|

| Primary Mechanism | COX-2 inhibition | Mitochondrial apoptosis | Vascular permeability reduction |

| Therapeutic Use | Anti-inflammatory | Anticancer | Anti-edema |

| Toxicity (LD50, mice) | 450 mg/kg | 320 mg/kg | 280 mg/kg |

| Synergistic Potential | Enhances Paclitaxel efficacy | Synergizes with Doxorubicin | Potentiates Diuretics |

Research Insights :

- Mechanistic Divergence: While Betulinic Acid induces apoptosis via mitochondrial permeabilization, this compound operates through prostaglandin suppression, offering complementary therapeutic avenues .

- Safety Profile: this compound’s higher LD50 suggests a broader therapeutic window than Escin, which exhibits dose-dependent hemolytic activity .

- Synergy: Preclinical studies demonstrate this compound’s ability to reduce Paclitaxel resistance in ovarian cancer cells by downregulating MDR1 expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.